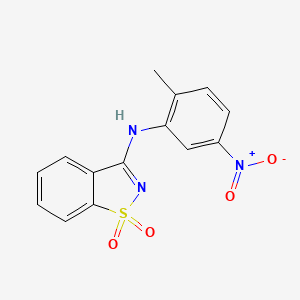

![molecular formula C15H15N3O4 B5562498 4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)

4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid” is a complex organic compound that contains several functional groups. It has an azetidine ring, which is a four-membered cyclic amine, attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a carboxylic acid group and a methoxyphenoxy group, which is an ether group attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the azetidine ring could be formed through a cyclization reaction, and the pyrimidine ring could be formed through a condensation reaction . The carboxylic acid group could be introduced through an oxidation reaction, and the methoxyphenoxy group could be introduced through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine and pyrimidine rings would provide a rigid, planar structure, while the carboxylic acid and methoxyphenoxy groups would add polarity and potential for hydrogen bonding .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The azetidine ring could undergo reactions such as ring-opening or substitution at the nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar. The azetidine and pyrimidine rings would likely contribute to the compound’s stability and rigidity .

Applications De Recherche Scientifique

Chlorogenic Acid (CGA) - A Pharmacological Review

Chlorogenic Acid (CGA) is known for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulation. It has been suggested for further studies to unveil and optimize its biological and pharmacological effects, potentially serving as a natural safeguard food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).

p-Coumaric Acid and its Conjugates

p-Coumaric acid and its conjugates have been studied extensively for their biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities, along with mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. Conjugation of p-coumaric acid significantly strengthens its biological activities, highlighting the potential for further research and application in medicinal fields (Pei et al., 2016).

Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidines

Research on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds has shown the importance of these compounds in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. This review focuses on the use of diversified hybrid catalysts in the synthesis of these compounds, which could attract significant attention from researchers for the development of lead molecules (Parmar et al., 2023).

Pyrimidines in Anti-inflammatory and Anticancer Research

Pyrimidines are known for a range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been reviewed, highlighting the potential for developing new pyrimidines as anti-inflammatory agents with minimum toxicity (Rashid et al., 2021).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could potentially interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. For example, researchers could investigate more efficient methods of synthesizing the compound, or they could study its interactions with various biological targets. They could also explore potential applications of the compound in fields such as medicine or materials science .

Propriétés

IUPAC Name |

4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-21-12-4-2-3-5-13(12)22-10-7-18(8-10)14-11(15(19)20)6-16-9-17-14/h2-6,9-10H,7-8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBQJIDLYCBACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CN(C2)C3=NC=NC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)

![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)

![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

![3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)

![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)